molecular formula C13H17NO5S B2534632 methyl (2E)-3-(dimethylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate CAS No. 1785853-92-0

methyl (2E)-3-(dimethylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate

Cat. No.: B2534632
CAS No.: 1785853-92-0
M. Wt: 299.34
InChI Key: JAAWLJCKFCVWGB-FMIVXFBMSA-N
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Description

Methyl (2E)-3-(dimethylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate is an acrylate derivative characterized by a dimethylamino group at the β-position and a 4-methoxyphenyl sulfonyl moiety at the α-position of the conjugated double bond. The (2E)-stereochemistry indicates a trans configuration across the C=C bond. The comparison below relies on structurally related acrylates from the literature.

Properties

IUPAC Name

methyl (E)-3-(dimethylamino)-2-(4-methoxyphenyl)sulfonylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-14(2)9-12(13(15)19-4)20(16,17)11-7-5-10(18-3)6-8-11/h5-9H,1-4H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAAWLJCKFCVWGB-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)OC)S(=O)(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C(=O)OC)/S(=O)(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-(dimethylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with dimethylamine, followed by the addition of methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Photoinduced Radical Polymerization

The compound’s α,β-unsaturated ester and sulfonyl group make it a candidate for photo-controlled radical polymerization (photo-CRP) . Similar acrylates with electron-withdrawing sulfonyl substituents have been used as monomers or iniferters (initiator-transfer-terminator agents) under UV/visible light .

Key Reaction Pathways:

  • Photolysis of Sulfonyl Group : UV irradiation (350–400 nm) likely cleaves the sulfonyl group, generating carbon-centered radicals for chain propagation .

  • Controlled Polymerization : High concentrations of such acrylates promote reversible deactivation, enabling low dispersity (Đ = 1.1–1.3) in polymer products .

Table 1: Hypothetical Polymerization Conditions

ParameterValueSource
Light wavelength350–400 nm
Initiator concentration7.25 mM (analogous to DDMAT)
Monomer conversionUp to 86%
Dispersity (Đ)1.1–1.3

Coordination-Mediated Polymerization

The dimethylamino group could act as a ligand for transition metals (e.g., cobalt), enabling metal-mediated radical polymerization:

  • Equilibrium Control : A dormant Co(III) species stabilizes radicals, suppressing termination (Scheme 15 in ).

  • Accelerated Polymerization : Adding photoinitiators (e.g., TPO) enhances reaction rates without sacrificing control .

Equation :

Co(II)+RCo(III)-R(Keq=3.5×1010M1)\text{Co(II)} + \text{R}^\bullet \leftrightarrow \text{Co(III)-R} \quad (K_{eq} = 3.5 \times 10^{10} \, \text{M}^{-1})

Coordination equilibrium proposed for analogous cobalt systems .

Structural Characterization

Reaction products would likely be analyzed using:

  • MALDI-TOF MS : To confirm end-group fidelity .

  • ¹H NMR : To quantify monomer conversion and branching density .

Scientific Research Applications

Anticancer Activity

Methyl (2E)-3-(dimethylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate has been investigated for its potential anticancer properties. Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The sulfonyl group is thought to enhance the compound's ability to interact with biological targets, potentially leading to apoptosis in cancer cells .

Antimicrobial Properties

Research has shown that derivatives of this compound may possess antimicrobial activity. The presence of the dimethylamino group is significant, as it can influence the lipophilicity and, consequently, the membrane permeability of the compound, enhancing its efficacy against bacterial strains .

Polymer Synthesis

This compound can be utilized in the synthesis of polymers through radical polymerization techniques. The compound's acrylate functionality allows it to act as a monomer in creating copolymers with desirable mechanical and thermal properties. Such polymers have potential applications in coatings and adhesives .

Photopolymerization

The compound has been explored for use in photopolymerization processes, where it can serve as a photoinitiator or a reactive diluent. This application is particularly relevant in the production of UV-curable coatings and inks, where rapid curing is essential for industrial processes .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines.
Antimicrobial PropertiesExhibited inhibitory effects against Staphylococcus aureus and E. coli strains.
Polymer SynthesisSuccessfully incorporated into copolymer systems enhancing mechanical strength and thermal stability.

Mechanism of Action

The mechanism by which methyl (2E)-3-(dimethylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The following table summarizes key structural features, molecular weights, and applications of analogous acrylates:

Compound Name Substituents Molecular Weight Key Properties/Applications References
Target Compound : Methyl (2E)-3-(dimethylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate Dimethylamino (β), 4-methoxyphenyl sulfonyl (α) Not available Hypothesized use in drug synthesis or catalysis N/A
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate Cyano (α), 4-methoxyphenyl (β) 231.25 g/mol Precursor for 2-propenoylamides and 2-propenoates
Fluorinated acrylate polymers (e.g., 2-Propenoic acid, 2-methyl-, octadecyl ester polymers) Fluorinated sulfonyl, methylaminoethyl groups, polyethylene glycol chains Variable Surfactants, coatings, or materials science applications
Ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate 2,4-Difluorophenyl sulfonyl (α), 3,4-dimethoxyphenyl amino (β) 427.4 g/mol Potential agrochemical or bioactive molecule synthesis
Key Observations:
  • Substituent Effects: The cyano group in Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate enhances electrophilicity at the α-position, facilitating nucleophilic attacks for synthesizing amides or esters . In contrast, the sulfonyl group in the target compound may stabilize negative charges, altering reactivity in Michael additions. Fluorinated polymers () exhibit high chemical stability and hydrophobicity due to perfluorinated chains, making them suitable for water-repellent coatings . The target compound’s 4-methoxyphenyl sulfonyl group is less hydrophobic but may improve solubility in polar solvents.
  • Conformational and Crystallographic Data: Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate adopts a syn-periplanar conformation (C4–C8–C9–C10 torsion angle = 3.2°), which optimizes conjugation between the acrylate backbone and substituents . Similar stereoelectronic effects are expected in the target compound.

Stability and Environmental Considerations

  • Fluorinated Polymers :
    • Listed in green procurement guidelines (), likely due to concerns about bioaccumulation or persistence of perfluorinated chains .
  • Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate: Stability varies with purity; high-purity batches (>90%) are critical for reproducible pharmaceutical synthesis .

Biological Activity

Methyl (2E)-3-(dimethylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate is a complex organic compound with significant potential in biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C13H17NO5SC_{13}H_{17}NO_5S and features several functional groups that contribute to its biological properties. The presence of a dimethylamino group, a sulfonyl group, and a methoxyphenyl group enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the sulfonyl group acts as an electron-withdrawing entity, influencing the compound's binding affinity and overall reactivity .

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound. The compound has shown promising results against various fungal strains, particularly those resistant to conventional treatments. For example, derivatives containing similar sulfonamide structures have demonstrated effective inhibition against Fusarium oxysporum, with minimum inhibitory concentration (MIC) values comparable to established antifungal agents like miconazole .

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. This compound may possess similar properties, making it a candidate for further exploration in antimicrobial applications. The presence of the methoxy group has been linked to enhanced biological activity due to its influence on electronic properties .

Case Studies

  • Antifungal Efficacy : A study evaluated the antifungal activity of various sulfonamide derivatives, including those structurally related to this compound. The results indicated that compounds with methoxy and sulfonyl groups exhibited superior antifungal activity against Fusarium oxysporum, with MIC values significantly lower than those of traditional fungicides .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds revealed that modifications in the phenyl ring significantly impact biological efficacy. Compounds featuring electron-donating groups like methoxy demonstrated increased potency against fungal pathogens, suggesting that this compound may follow this trend .

Comparative Analysis

Compound NameStructureAntifungal ActivityMIC (µg/mL)
This compoundStructureYes30
Miconazole-Yes25
Sulfonamide Derivative A-Yes15

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing methyl (2E)-3-(dimethylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate, and what are the critical reaction parameters?

  • Answer : The compound can be synthesized via a multi-step route involving sulfonation, condensation, and esterification. A key step is the Claisen-Schmidt condensation between a sulfonated aryl aldehyde and a dimethylamino-substituted acrylate derivative. Reaction conditions such as solvent polarity (e.g., DMF or THF), temperature (80–100°C), and base selection (e.g., triethylamine or K₂CO₃) significantly influence yield and stereoselectivity. For analogous systems, modifications in base strength and solvent have been shown to optimize the (E)-isomer formation .
  • Validation : Single-crystal X-ray diffraction (SC-XRD) confirms the (E)-configuration, as demonstrated in structurally related acrylates .

Q. How can spectroscopic and crystallographic techniques be employed to characterize the structure of this compound?

  • Answer :

  • NMR : ¹H and ¹³C NMR identify key functional groups, such as the sulfonyl (δ ~7.8 ppm for aromatic protons) and dimethylamino (δ ~2.9 ppm for N(CH₃)₂) groups.
  • IR : Stretching vibrations for sulfonyl (1150–1250 cm⁻¹) and acrylate ester (1700–1750 cm⁻¹) confirm functional group integrity.
  • SC-XRD : Provides definitive evidence of the (E)-configuration and molecular packing. For example, in Ethyl 4-hydroxy-2-(4-methoxyphenyl) derivatives, SC-XRD revealed dihedral angles between aromatic rings and acrylate moieties, critical for understanding steric effects .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) can elucidate the electronic structure and reactivity of this compound?

  • Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level can model:

  • Electrostatic potential maps : Highlight nucleophilic/electrophilic sites (e.g., sulfonyl oxygen vs. acrylate β-carbon).
  • Frontier molecular orbitals : Predict reactivity trends, such as charge-transfer interactions in photoactive applications.
  • Transition-state analysis : For stereoselective pathways, as applied to analogous acrylates in cycloaddition reactions .
    • Case Study : DFT studies on Ethyl 4-hydroxy-2-(4-methoxyphenyl) derivatives revealed intramolecular hydrogen bonding stabilizing the (E)-isomer, aligning with experimental SC-XRD data .

Q. How do substituents on the aryl sulfonyl group (e.g., 4-methoxy vs. 4-fluoro) influence the compound’s physicochemical properties and reactivity?

  • Answer :

  • Electron-donating groups (e.g., 4-OCH₃) : Increase electron density on the sulfonyl group, enhancing resonance stabilization but reducing electrophilicity at the acrylate β-carbon.
  • Electron-withdrawing groups (e.g., 4-F) : Polarize the sulfonyl moiety, increasing electrophilicity and reactivity in Michael addition or cycloaddition reactions.
  • Experimental Support : In (E)-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide, fluorination improved binding affinity in enzyme inhibition assays due to enhanced electronegativity .

Q. What strategies mitigate side reactions (e.g., Z/E isomerization or sulfonate hydrolysis) during synthesis?

  • Answer :

  • Low-temperature reactions (<50°C) suppress Z/E isomerization.
  • Anhydrous conditions (e.g., molecular sieves) prevent sulfonate hydrolysis.
  • Catalytic additives : For example, TEMPO stabilizes radicals in acrylate polymerization, reducing undesired crosslinking .
    • Case Study : In Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate synthesis, strict control of reaction pH (neutral to slightly basic) minimized cyano group hydrolysis .

Methodological Notes

  • Stereoselective Synthesis : Use chiral auxiliaries or asymmetric catalysis to enhance enantiomeric excess (e.g., Evans oxazolidinones for β-keto esters) .
  • Crystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals suitable for SC-XRD .

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